molecular formula C8H9BrClN B13650895 2-(3-Bromo-5-chlorophenyl)ethanamine

2-(3-Bromo-5-chlorophenyl)ethanamine

Cat. No.: B13650895
M. Wt: 234.52 g/mol
InChI Key: IJAULNMYVSGXQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)ethanamine can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by the conversion of the nitro group to an amine and subsequent bromination . Another method includes the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents like lithium tetrahydridoaluminate, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonergic, dopaminergic, and noradrenergic systems, influencing the release and uptake of neurotransmitters . This interaction can lead to various biological effects, including potential antidepressant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-chlorophenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2

InChI Key

IJAULNMYVSGXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCN

Origin of Product

United States

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